molecular formula C21H23N3O2 B14164474 5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone CAS No. 16317-89-8

5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No.: B14164474
CAS No.: 16317-89-8
M. Wt: 349.4 g/mol
InChI Key: JOWPWSMCTDCWPN-UHFFFAOYSA-N
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Description

5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by a seven-membered nitrogen heterocycle fused with two benzene rings, and it is often used as an intermediate in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5H-dibenzo[b,f]azepine with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating synaptic transmission in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of various pharmacologically active compounds .

Properties

CAS No.

16317-89-8

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

benzo[b][1]benzazepin-11-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23N3O2/c25-16-15-22-11-13-23(14-12-22)21(26)24-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)24/h1-10,25H,11-16H2

InChI Key

JOWPWSMCTDCWPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42

Origin of Product

United States

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